molecular formula C19H18FN3O2 B6452150 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine CAS No. 2549053-01-0

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine

Cat. No.: B6452150
CAS No.: 2549053-01-0
M. Wt: 339.4 g/mol
InChI Key: CQNXPRZSFRPPGR-UHFFFAOYSA-N
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Description

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine is a complex organic compound that features a unique combination of fluoropyridine, pyrrolidine, and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrrolidine intermediates. The fluoropyridine moiety can be synthesized through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The pyrrolidine intermediate is often prepared via cyclization reactions involving appropriate precursors . The final step involves coupling these intermediates under specific conditions to form the desired indolizine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with biological receptors, while the indolizine core may participate in various biochemical processes. These interactions can lead to modulation of cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine is unique due to its combination of fluoropyridine, pyrrolidine, and indolizine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-16-4-5-18(21-10-16)25-13-14-6-8-23(11-14)19(24)15-9-17-3-1-2-7-22(17)12-15/h1-5,7,9-10,12,14H,6,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNXPRZSFRPPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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